molecular formula C16H20Cl2N4O2S B2812978 2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride CAS No. 2034293-91-7

2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride

Cat. No. B2812978
M. Wt: 403.32
InChI Key: NVYLMPGBOYQYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N4O2S and its molecular weight is 403.32. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Compound Synthesis

Research by Ayyash and Habeeb (2019) highlighted the synthesis of novel 2-azetidinones derived from pyrazin dicarboxylic acid. These compounds were synthesized through a series of reactions starting from pyrazine-2,3-dicarboxylic acid, which underwent conversion to diester, followed by hydrazinolysis, resulting in dicarbohydrazide. This was further treated with different substituted pyridine-2-carbaldehyde to produce new Schiff bases. The final derivatives exhibited excellent antibacterial and antifungal activities, marking their significance in the realm of antimicrobial research (Ayyash & Habeeb, 2019).

Heterocyclic Compound Synthesis

In the field of heterocyclic chemistry, Hoogenboom et al. (2006) discussed the synthesis of 3,6-di(pyridin-2-yl)pyridazines, noting their ability to coordinate with metals and form gridlike metal complexes. This research provides a foundation for the synthesis of substituted pyridazines and their potential applications in materials science and coordination chemistry (Hoogenboom, Moore, & Schubert, 2006).

properties

IUPAC Name

2-[2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S.2ClH/c21-15-2-1-5-17-20(15)11-16(22)19-9-13(10-19)18-6-3-14-12(8-18)4-7-23-14;;/h1-2,4-5,7,13H,3,6,8-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYLMPGBOYQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CN4C(=O)C=CC=N4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride

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